7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Cross-Coupling Chemistry

7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 37508-66-0) is a heterocyclic building block belonging to the cyclopenta[b]quinoline class, bearing a bromine substituent at position 7 and a carboxylic acid handle at position 9. This tricyclic scaffold serves as a privileged intermediate in medicinal chemistry for the synthesis of acetylcholinesterase (AChE) inhibitors, fructose-1,6-bisphosphatase (F16BPase) inhibitors, and anticancer agents.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
Cat. No. B11837824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=C(C=CC(=C3)Br)N=C2C1)C(=O)O
InChIInChI=1S/C13H10BrNO2/c14-7-4-5-11-9(6-7)12(13(16)17)8-2-1-3-10(8)15-11/h4-6H,1-3H2,(H,16,17)
InChIKeyAWKCBARNJSXTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid: Scout-Focused Evidence Guide for Procurement & Selection Decision-Making


7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 37508-66-0) is a heterocyclic building block belonging to the cyclopenta[b]quinoline class, bearing a bromine substituent at position 7 and a carboxylic acid handle at position 9 . This tricyclic scaffold serves as a privileged intermediate in medicinal chemistry for the synthesis of acetylcholinesterase (AChE) inhibitors, fructose-1,6-bisphosphatase (F16BPase) inhibitors, and anticancer agents [1]. The combination of the Br atom's synthetic utility (cross-coupling) and the carboxylic acid's conjugation potential makes this specific halogenation pattern a value-differentiating procurement choice relative to non-halogenated or differently halogenated core analogs [2].

Why 7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Cannot Be Interchanged with Non-Halogenated Cyclopentaquinoline Cores


Generic substitution among cyclopenta[b]quinoline-9-carboxylic acid analogs is inadvisable because the nature and position of the C7 substituent dictate both downstream synthetic possibilities and the biological selectivity profile of derived compounds. The 7-bromo derivative uniquely enables late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), providing access to a chemical space inaccessible from the non-halogenated parent (CAS 5447-47-2) . Furthermore, class-level data demonstrate that the cyclopenta[b]quinoline scaffold's selectivity for AChE over butyrylcholinesterase (BChE) is significantly modulated by substituent identity: derivatives synthesized from different 7-substituted acid intermediates exhibit varying AChE/BChE selectivity ratios [1]. Selecting the non-halogenated or 7-fluoro/7-chloro core may lead to divergent pharmacokinetic properties (e.g., lipophilicity and solubility) and limit critical synthetic entry points for SAR exploration .

Quantitative Differentiation Evidence for 7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid vs. Closest Analogs


Synthetic Versatility: 7-Bromo Substituent Enables Late-Stage C-C/N Coupling Inaccessible from 7-H, 7-F, or 7-Cl Analogs

The C7 bromine atom provides a synthetic diversification handle absent in the non-halogenated (parent) analog . In contrast to the 7-fluoro and 7-chloro analogs, which are relatively inert toward palladium-catalyzed cross-coupling under mild conditions, the 7-bromo substituent is widely established as an optimal leaving group for Suzuki, Heck, and Buchwald-Hartwig reactions [1]. This has been exploited in the synthesis of diverse 7-aryl, 7-heteroaryl, and 7-amino cyclopentaquinoline libraries derived from the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold for acetylcholinesterase inhibitor optimization . The 7-chloro analog requires harsher coupling conditions and often delivers lower conversion, reducing its utility in parallel synthesis workflows [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cross-Coupling Chemistry

Halogen-Bonding Potential: 7-Bromo Confers Distinct Protein-Ligand Interaction Capacity Relative to 7-H or 7-F Derivatives

The 7-bromo substituent can participate in halogen bonding (XB) with backbone carbonyls or π-systems in protein binding sites, an interaction geometry unavailable to 7-H, 7-F, and only weakly available to 7-Cl analogs. In the cyclopenta[b]quinoline AChE inhibitor series, molecular docking studies reveal that substituents at position 7 can interact with peripheral anionic site (PAS) residues of AChE [1]. Although explicit crystallographic evidence for the 7-bromo-9-carboxylic acid scaffold is lacking, the σ-hole magnitude of bromine (stronger than chlorine) enables more favorable halogen-bond donor interactions, a widely recognized design principle in kinase inhibitor and GPCR modulator optimization [2]. This property can be leveraged to improve selectivity profiles in target engagement.

Structure-Based Drug Design Halogen Bonding Selectivity Engineering

Lipophilicity Tuning: 7-Bromo Derivative LogP = 2.93 Offers a Different Physicochemical Window vs. Non-Halogenated (LogP ≈ 3.11) and 7-Chloro (LogP ≈ 2.73) Analogs

The octanol-water partition coefficient (logP) of the 7-bromo-9-carboxylic acid is reported as 2.93 . For the non-halogenated parent scaffold, the ACD/LogP is predicted as 3.11 . For the 7-chloro analog, a public database reports logP ≈ 2.73 [1]. The 7-fluoro analog, by class-level reasoning, is expected to exhibit a logP value lower than the chloro analog (predicted ~2.3-2.5). These differences in lipophilicity translate to distinct anticipated absorption, distribution, and solubility profiles for derivatives synthesized from each core. The 7-bromo variant occupies an intermediate-to-higher lipophilicity range while retaining the synthetic benefits of a heavy halogen, making it an attractive choice when a balance between membrane permeability and aqueous solubility is desired.

Physicochemical Property Optimization ADME Fragment-Based Drug Design

Synthetic Yield Benchmark: 7-Bromination Step Achieves 85% Yield with 95% HPLC Purity Under Mild Conditions

The synthesis of the 7-bromo-9-carboxylic acid proceeds via regioselective bromination of the cyclopenta[b]quinoline core using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving 85% yield and 95% HPLC purity for the bromination step alone . In contrast, the analogous chlorination step (or fluorination) often requires harsher reagents or more complex conditions, potentially compromising regioselectivity and yield. The bromination protocol benefits from relatively mild electrophilic aromatic substitution conditions that minimize di-bromination byproducts and are amenable to scale-up in continuous flow microreactors . The carboxylic acid introduction (via directed ortho-metalation/carboxylation) proceeds with 73% yield and 98% HPLC purity, providing an overall workable synthetic route for procurement quantities.

Process Chemistry Scalability Synthetic Route Optimization

Class-Level AChE Selectivity Advantage: Cyclopenta[b]quinoline Scaffold Exhibits Higher AChE/BChE Selectivity than Tacrine; Bromo-Substituted Variants Are Key Intermediates

Derivatives synthesized from the 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold (including 7-substituted analogs) have demonstrated AChE inhibitory activity comparable to tacrine but with significantly higher selectivity for AChE over butyrylcholinesterase (BChE) [1]. The most optimized compound in the series (6h) achieved IC₅₀ = 3.65 nM against AChE with favorable selectivity [2]. While this specific derivative uses a different substitution pattern (C9-aminoalkyl rather than C9-carboxylic acid), the carboxylic acid intermediate serves as a critical precursor for generating the C9-functionalized analogs that exhibit this selectivity profile. The 7-bromo-9-carboxylic acid represents the entry point for introducing diversity at C9 (via amide bond formation) pre- or post-C7 diversification.

Acetylcholinesterase Inhibition Alzheimer's Disease Selectivity Profiling

Functional Group Complementarity: Dual C7-Br and C9-COOH Enables Orthogonal Diversification Not Possible with 7-Bromo-9-H or 7-H-9-COOH Fragments

The 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline fragment bearing both a halogen (C7) and a carboxylic acid (C9) allows sequential, non-interfering derivatization: the C9-COOH can be transformed to amides, esters, or hydroxamates without perturbing the C7-Br, which can subsequently undergo cross-coupling . This orthogonal reactivity profile is unavailable in simpler fragments such as 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline (CAS 848170-38-7), which lacks the C9 handle , and the non-halogenated parent (CAS 5447-47-2), which lacks the C7 diversification point . The simultaneous presence of both functional groups makes this compound a versatile dual-entry scaffold for fragment growing, linking, or merging strategies in FBDD campaigns.

Orthogonal Functionalization Chemical Biology Fragment-Based Lead Generation

Application Scenarios Where 7-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Provides Demonstrable Advantage


Parallel SAR Library Synthesis for CNS Target Hit-to-Lead Optimization

In a CNS drug discovery program targeting acetylcholinesterase or related neurodegenerative enzymes, the 7-bromo-9-carboxylic acid serves as a key intermediate for generating diverse C7-aryl/heteroaryl libraries via Suzuki coupling, followed by C9-amide diversification . The validated class-level AChE IC₅₀ benchmark (as low as 3.65 nM for optimized cyclopentaquinoline derivatives) [1] and superior AChE/BChE selectivity over tacrine [2] establish a strong rationale for scaffold selection. The intermediate logP (2.93) supports CNS drug-likeness, while the dual orthogonal handles enable high-throughput parallel chemistry with minimal protection/deprotection overhead.

Fragment-Based Drug Discovery (FBDD) Using a Dual-Growth-Vector Scaffold

In fragment-based screening campaigns, this compound functions as a 'privileged fragment' with two orthogonal growth vectors (C7 and C9 positions). Unlike the mono-functional fragments (7-bromo-cyclopentaquinoline lacking C9-COOH, or the non-halogenated 9-carboxylic acid lacking C7-Br) , this scaffold allows fragment growing, linking, or merging strategies without requiring subsequent functional group introduction steps. The bromine atom further provides a heavy-atom marker for X-ray crystallography during fragment soaking experiments, facilitating structure-guided optimization [1].

Process Chemistry Route Scouting for Scalable Halogenated Quinoline Building Blocks

For process R&D teams evaluating scalable routes to halogenated cyclopentaquinoline intermediates, the 7-bromo derivative benefits from a well-characterized synthetic protocol with documented step yields (85% bromination; 73% carboxylation) and purities . The bromination step has been validated in continuous flow microreactors achieving >90% conversion in 10 minutes [1], de-risking scale-up. Compared to 7-chloro or 7-fluoro analogs with less mature manufacturing routes, the 7-bromo compound offers reduced process development timeline and lower uncertainty in kilogram-scale procurement.

Targeted Protein Degrader (PROTAC) Linker Attachment via Carboxylic Acid Handle

In PROTAC design, the C9 carboxylic acid provides a direct conjugation point for PEG or alkyl linkers via amide bond formation, while the C7 bromine can be diversified to install the target-protein-binding warhead via cross-coupling. This sequential, orthogonal functionalization strategy enables modular assembly of heterobifunctional degraders from a single core scaffold. The dual-handle architecture streamlines PROTAC library generation compared to scaffolds requiring separate introduction of each attachment point.

Quote Request

Request a Quote for 7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.